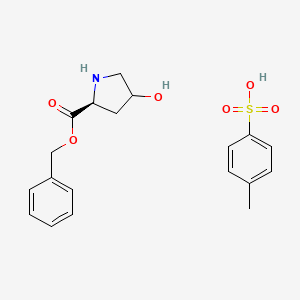![molecular formula C12H18NNaO13S B12284389 sodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-azaniumyl-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12284389.png)
sodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-azaniumyl-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-azaniumyl-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a sulfonate group, and a carboxylate group. Its unique configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.
准备方法
(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-氮鎓基-4,6-二羟基-2-(羟甲基)氧杂环己烷-3-基]氧基-4-羟基-3-磺酰氧基-3,4-二氢-2H-吡喃-6-羧酸钠 的合成涉及多个步骤,每个步骤都需要特定的反应条件。合成路线通常从氧杂环己烷-3-基中间体的制备开始,然后进行各种官能团修饰,引入羟基、磺酸基和羧酸基。工业生产方法可能涉及使用催化剂和优化的反应条件以提高产率和纯度。
化学反应分析
该化合物经历多种类型的化学反应,包括:
氧化: 羟基可以被氧化成酮或醛。
还原: 羧酸基可以被还原成醇。
取代: 磺酸基可以被其他亲核试剂取代。常用的试剂包括氧化剂如高锰酸钾,还原剂如氢化铝锂,以及亲核试剂如叠氮化钠。这些反应形成的主要产物取决于所用试剂和特定条件。
科学研究应用
(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-氮鎓基-4,6-二羟基-2-(羟甲基)氧杂环己烷-3-基]氧基-4-羟基-3-磺酰氧基-3,4-二氢-2H-吡喃-6-羧酸钠 具有广泛的科学研究应用:
化学: 用作有机合成的试剂,并用作研究复杂反应机理的模型化合物。
生物学: 研究其在细胞过程中的潜在作用,并用作生物化学探针。
医学: 由于其独特的化学性质,正在探索其在治疗各种疾病中的治疗潜力。
工业: 用于开发新材料,并用作工业过程中的催化剂。
作用机制
该化合物发挥作用的机制涉及与特定分子靶标和途径的相互作用。其羟基和磺酸基使其能够与蛋白质和酶形成氢键和离子相互作用,从而可能调节它们的活性。所涉及的具体途径取决于所用化合物的具体应用和环境。
相似化合物的比较
与其他类似化合物相比,(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-氮鎓基-4,6-二羟基-2-(羟甲基)氧杂环己烷-3-基]氧基-4-羟基-3-磺酰氧基-3,4-二氢-2H-吡喃-6-羧酸钠 因其独特的官能团和立体化学组合而脱颖而出。类似的化合物包括:
- (2R,3R,4S)-2-[(2R,3S,4R,5R)-5-氮鎓基-4,6-二羟基-2-(羟甲基)氧杂环己烷-3-基]氧基-4-羟基-3-磺酰氧基-3,4-二氢-2H-吡喃-6-羧酸钠 具有不同取代基的类似物。
- 具有类似磺酸基和羧酸基但核心结构不同的化合物。这些比较突出了该化合物在反应性和潜在应用方面的独特性。
属性
分子式 |
C12H18NNaO13S |
|---|---|
分子量 |
439.33 g/mol |
IUPAC 名称 |
sodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-azaniumyl-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C12H19NO13S.Na/c13-6-7(16)9(5(2-14)23-11(6)19)25-12-8(26-27(20,21)22)3(15)1-4(24-12)10(17)18;/h1,3,5-9,11-12,14-16,19H,2,13H2,(H,17,18)(H,20,21,22);/q;+1/p-1/t3-,5+,6+,7+,8+,9+,11?,12-;/m0./s1 |
InChI 键 |
JXZLRVOKVGQVRR-GNSQGJGASA-M |
手性 SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](OC([C@@H]([C@H]2O)[NH3+])O)CO)C(=O)[O-].[Na+] |
规范 SMILES |
C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)[NH3+])O)CO)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine](/img/structure/B12284309.png)
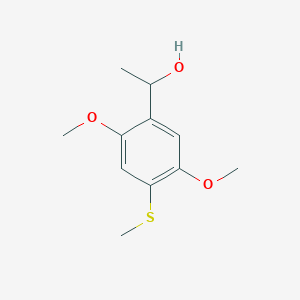
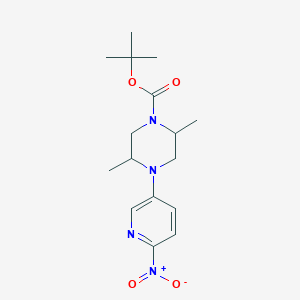
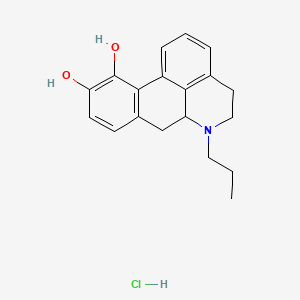
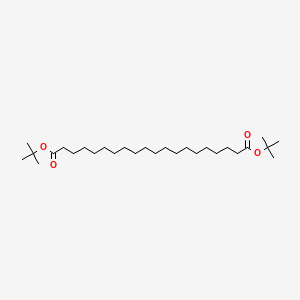

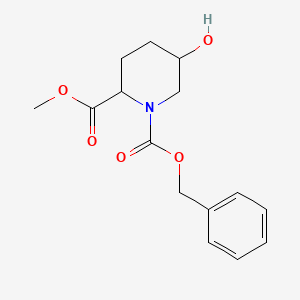

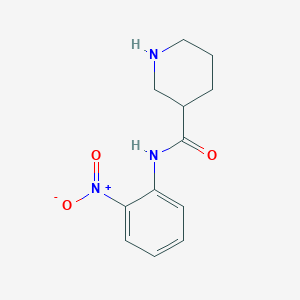
![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide oxalate](/img/structure/B12284350.png)
![tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12284357.png)
![2-[(Difluoromethyl)sulfanyl]ethan-1-amine](/img/structure/B12284374.png)
![[2-(9-Bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12284378.png)
